molecular formula C5H11NO2 B165899 Butyl carbamate CAS No. 592-35-8

Butyl carbamate

Cat. No.: B165899
CAS No.: 592-35-8
M. Wt: 117.15 g/mol
InChI Key: SKKTUOZKZKCGTB-UHFFFAOYSA-N
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Description

Butyl carbamate (CAS 592-35-8), also known as n-butyl carbamate, is an organic compound with the formula C₅H₁₁O₂N. Structurally, it consists of a carbamate group (–O–CO–NH₂) attached to a butyl chain. This compound is primarily utilized in organic synthesis as a protecting group for amines and in chromatography media for protein purification (e.g., Butyl Sepharose FF) . Its tert-butyl derivative, tert-butyl carbamate (Boc carbamate), is widely employed in peptide synthesis due to its stability under basic and nucleophilic conditions .

Physicochemical properties of this compound include a molecular weight of 133.15 g/mol and solubility in polar organic solvents such as ethanol and chloroform. NIST data confirm its stability under standard storage conditions .

Preparation Methods

Gas-Phase Reaction with Polymeric Membrane Purification

A patented method (CN101016256A) demonstrates an industrially scalable synthesis of high-purity butyl carbamate via a gas-phase reaction between propargyl alcohol and n-butyl isocyanate . The process involves:

Reaction Mechanism and Conditions

  • Vaporization : Propargyl alcohol and n-butyl isocyanate are vaporized at 115–160°C using volume pumps.

  • Fixed-Bed Reactor : Gaseous reactants mix in a porous fixed-bed reactor at 115–145°C for 20–60 minutes, yielding crude this compound.

  • Membrane Purification : Under vacuum (1–101 kPa), the crude product is passed through a polymeric membrane at 120–190°C, selectively separating this compound from unreacted propargyl alcohol.

  • Bleaching : Final purification uses activated carbon or attapulgite at 15–40°C to achieve >99% purity .

Performance Metrics

ParameterOptimal ValueYieldPurity
Temperature130–140°C99.5%99.1%
Vacuum Pressure20–60 kPa99.3%98.6%
Reaction Time40 minutes96.8%99.2%

This method achieves near-quantitative yields by leveraging excess propargyl alcohol to suppress side reactions and membrane technology for efficient separation .

Halogen-Based Synthesis via Sodium Bicarbonate

An alternative route (CN107963983A) employs propyne bromide and sodium bicarbonate in nitrobenzene, followed by reaction with 1-butylamine :

Reaction Steps

  • Carbonate Formation : Propyne bromide reacts with sodium bicarbonate in nitrobenzene at 120–140°C for 36 hours to form 1-hydroxyformic acid-3-propynyl ester (88% yield).

  • Amine Condensation : The intermediate reacts with 1-butylamine in dimethoxydimethyl ether at 0–5°C, followed by hydrochloric acid and sodium iodide, yielding iodopropynyl this compound (91% yield) .

Limitations

  • Requires toxic solvents (nitrobenzene).

  • Multi-step purification (distillation, filtration) increases complexity.

Continuous-Flow Synthesis Using CO₂ and Amines

A breakthrough method (ACS Omega, 2023) utilizes CO₂ , butylamine , and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a continuous-flow reactor :

Process Design

  • Gas-Liquid Mixing : CO₂ is introduced at 6.0 mL/min into a mixture of butylamine, DBU, and acetonitrile.

  • Reactor Conditions : Operated at 70°C and 5 bar, the system achieves 91% conversion in 50 minutes.

  • Acidic Workup : Crude product is washed with HCl to remove DBU, avoiding chromatography .

Advantages

  • Scalability : Suitable for kilogram-scale production.

  • Sustainability : Utilizes CO₂ as a carbonyl source, reducing reliance on phosgene.

Traditional Carbamate Condensation Methods

Classical approaches involve:

Alcohol-Isocyanate Reaction

Butanol reacts with isocyanates (e.g., phenyl isocyanate) in tetrahydrofuran (THF) at 60°C, yielding this compound. However, isocyanates’ toxicity limits industrial adoption .

Phosgene-Mediated Synthesis

Phosgene reacts with butylamine in dichloromethane, followed by alcohol quenching. Despite high yields, phosgene’s extreme hazard necessitates stringent safety measures .

Cellulose-Derived Carbamation

A niche method (RSC Adv., 2020) functionalizes cellulose with butyl isocyanate in ionic liquids (e.g., [mTBDH][OAc]) at 80°C for 20 hours . While primarily used for polymer synthesis, hydrolysis of cellulose N-butyl carbamate yields this compound as a byproduct .

Comparative Analysis of Synthetic Routes

MethodYieldPurityScalabilitySafety
Gas-Phase Membrane 99.5%99.1%IndustrialModerate
CO₂ Continuous Flow 91%95%Pilot-ScaleHigh
Halogen-Based 88%90%Lab-ScaleLow (Toxic)
Alcohol-Isocyanate 85%93%Lab-ScaleLow

Chemical Reactions Analysis

Types of Reactions: Butyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas with nickel or rhodium catalyst.

    Substitution: Alkyl halides, cesium carbonate.

Major Products: The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions .

Scientific Research Applications

Butyl carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl carbamate involves its ability to form stable complexes with enzymes and receptors. The carbamate functionality imposes conformational restrictions due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows it to participate in hydrogen bonding and modulate biological properties, enhancing stability and pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Butyl carbamate belongs to a broader class of carbamates, which share the –O–CO–NH₂ functional group but differ in alkyl/aryl substituents. Key comparisons are outlined below:

Structural and Functional Differences

Compound Structure Key Applications Stability Notes
This compound C₄H₉–O–CO–NH₂ Protecting group, chromatography media Stable in acidic conditions
Ethyl carbamate C₂H₅–O–CO–NH₂ Formerly used in cosmetics, now restricted Metabolized to carcinogens
Vinyl carbamate CH₂=CH–O–CO–NH₂ Research carcinogen Highly reactive, mutagenic
tert-Butyl carbamate (CH₃)₃C–O–CO–NH₂ Peptide synthesis (Boc protection) Stable to bases, labile to acids

Carcinogenic and Mutagenic Potency

Studies by Dahl et al. (1980) compared carcinogenic activities in rodents:

Compound Relative Carcinogenic Potency (vs. Ethyl Carbamate) Key Tumor Types Induced
Ethyl carbamate 1× (baseline) Lung adenomas, liver carcinomas
Vinyl carbamate 10–50× Lung adenomas, neurofibrosarcomas
tert-Butyl carbamate No significant activity Non-carcinogenic in A/J mice
  • Mechanistic Insights : Vinyl carbamate’s higher potency stems from its direct metabolism into DNA-reactive epoxides, whereas ethyl carbamate requires metabolic activation . tert-Butyl carbamate’s inertness is attributed to steric hindrance impeding enzymatic processing .

Biological Activity

Butyl carbamate, a member of the carbamate family, has garnered attention for its various biological activities, particularly in antimicrobial applications and as a potential therapeutic agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and relevant case studies.

Overview of this compound

This compound is an organic compound with the formula C₄H₉NO₂. It is primarily used in agricultural and pharmaceutical applications due to its ability to inhibit certain biological processes. Its derivatives, such as iodopropynyl butylcarbamate (IPBC), have been extensively studied for their antimicrobial properties.

This compound exhibits its biological activity primarily through its effects on microbial cell membranes and metabolic processes. The compound disrupts the integrity of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is crucial in its application as an antimicrobial agent.

Efficacy Against Pathogens

Research has demonstrated that this compound and its derivatives are effective against a variety of pathogens:

  • Iodopropynyl Butylcarbamate (IPBC) : A well-studied derivative that has shown significant antibacterial and antifungal activity. IPBC has been reported to effectively control biofilm formation by pathogens such as Staphylococcus aureus and Vibrio parahaemolyticus, with a minimum inhibitory concentration (MIC) of 50 µg/mL .
  • Broad-Spectrum Activity : IPBC also exhibits activity against other clinically relevant pathogens including Candida albicans and uropathogenic Escherichia coli.

Study on Biofilm Formation

A study explored the impact of IPBC on dual-species biofilm formation involving S. aureus and V. parahaemolyticus. The results indicated that IPBC not only inhibited biofilm formation but also disrupted preformed biofilms. Microscopic imaging confirmed the effectiveness of IPBC in altering bacterial morphology and disrupting biofilm architecture .

Combination Therapy

Another investigation assessed the combined effects of IPBC with amphotericin B (AMB) against Prototheca zopfii. The study found that while both compounds were effective individually, their combination exhibited enhanced algicidal effects, demonstrating a synergistic relationship in combating algal infections .

Antimicrobial Efficacy of this compound Derivatives

CompoundTarget PathogenMIC (µg/mL)Effectiveness
Iodopropynyl ButylcarbamateStaphylococcus aureus50Bactericidal
Iodopropynyl ButylcarbamateVibrio parahaemolyticus50Bactericidal
Iodopropynyl ButylcarbamateCandida albicans100Fungicidal
Iodopropynyl Butylcarbamate + AMBPrototheca zopfiiVariesSynergistic effect

Q & A

Basic Research Questions

Q. What standardized methodologies ensure reproducible synthesis of butyl carbamate with high purity?

  • Methodological Answer : Optimize synthesis via nucleophilic substitution or carbamate formation reactions. Key steps include:

  • Reaction Conditions : Use tert-butanol and carbonyl diimidazole in anhydrous solvents (e.g., THF) under inert atmosphere .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
  • Characterization : Validate purity via 1H^1H/13C^{13}C NMR, HPLC (>98% purity), and melting point analysis. Reference NIST data for spectral comparisons .
    • Critical Consideration : Document all parameters (temperature, solvent ratios, catalyst use) to enable replication per journal guidelines .

Q. How should researchers characterize the identity and purity of newly synthesized this compound derivatives?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • Spectroscopy : Compare NMR/IR spectra with NIST reference data to confirm functional groups .
  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity.
  • Elemental Analysis : Verify molecular formula via combustion analysis (±0.3% tolerance) .
    • Data Reporting : Include full spectral assignments in supplementary materials, avoiding redundancy in the main text .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and P95 respirators for dust control .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
    • Documentation : Record all incidents and exposures in lab notebooks for institutional review .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate conflicting studies under controlled conditions (e.g., pH, temperature) .
  • Advanced Analytics : Use DSC/TGA to assess thermal stability and quantify decomposition products .
  • Data Harmonization : Apply statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .
    • Case Study : Discrepancies in solubility data may arise from crystallinity differences; use XRPD to analyze polymorphic forms .

Q. What experimental strategies are effective for studying this compound’s stability under non-ambient conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to UV light, elevated humidity, or oxidative agents (e.g., H2O2H_2O_2) to simulate degradation .
  • Mechanistic Probes : Use LC-MS to identify degradation byproducts and propose reaction pathways .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under varying storage conditions .
    • Limitations : Current SDSs lack decomposition data; design studies to fill these gaps .

Q. How can mechanistic studies elucidate this compound’s role in catalytic or multi-step organic syntheses?

  • Methodological Answer :

  • Isotopic Labeling : Use 13C^{13}C-labeled reagents to track carbamate incorporation in reaction intermediates .
  • Computational Modeling : Perform DFT calculations to explore transition states and energetics of key steps .
  • In Situ Monitoring : Employ ReactIR or NMR to observe real-time reaction dynamics .
    • Data Interpretation : Correlate experimental yields with computational predictions to refine mechanistic hypotheses .

Q. Data Reporting and Ethical Considerations

  • Reproducibility : Adhere to journal guidelines for depositing raw data (NMR spectra, chromatograms) in public repositories .
  • Ethical Compliance : Disclose all funding sources and conflicts of interest in acknowledgments .
  • Advanced Analytics : Use tools like MestReNova for spectral processing and ensure metadata alignment with FAIR principles .

Properties

IUPAC Name

butyl carbamate
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InChI

InChI=1S/C5H11NO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H2,6,7)
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InChI Key

SKKTUOZKZKCGTB-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)N
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Molecular Formula

C5H11NO2
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DSSTOX Substance ID

DTXSID2060462
Record name Carbamic acid, butyl ester
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Molecular Weight

117.15 g/mol
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Physical Description

Solid; Soluble in water (25.8 g/L at 37 deg C); [HSDB]
Record name n-Butyl carbamate
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Boiling Point

204 °C (WITH DECOMP)
Record name N-BUTYL CARBAMATE
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Solubility

Very soluble in ethanol, slightly soluble in chloroform., In water, 2.58X10+4 mg/l at 37 °C.
Record name N-BUTYL CARBAMATE
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Vapor Pressure

0.15 [mmHg]
Record name n-Butyl carbamate
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Color/Form

PRISMS

CAS No.

592-35-8
Record name Butyl carbamate
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Melting Point

53 °C
Record name N-BUTYL CARBAMATE
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Synthesis routes and methods

Procedure details

The same procedure as used in Example 1 was followed, however, 2-methylpentamethylene 1,5-dibutylurethane was used in the mixing vessel cascade instead of hexamethylene dibutylurethane. In doing this, 660 parts 2-methylpentamethylene-1,5-diamine, 680 parts urea, and 76 parts n-butanol were added during the course of one hour. In this case, about 2400 parts/hour n-butanol was obtained at the top of the first distillation column and was cycled back into the cascade. At the top of the stripping column, 1430 parts of a mixture comprising dibutyl carbonate, carbamic acid butyl ester, and residual butanol was obtained. This mixture was returned to the second vessel in the mixing vessel cascade together with the evaporator discharge. The evaporator was run in such a way that the ratio of evaporated 2-methylpentamethylene-1,5-dibutylurethane to discharging melt was approximately 46:54. A mixture of ca. 74 weight percent 2-methylpentamethylene 1,5-diisocyanate and 26 weight percent methylpentamethylene monourethane monoisocyanates condensed in the first condenser. From this condensate, 887 parts/hour 2-methylpentamethylene 1,5-diisocyanate was obtained in a subsequent distillation process at a purity ≥98 percent (selectivity based on charged 2-methylpentamethylene 1,5-diamine: 93.6 percent).
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Retrosynthesis Analysis

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